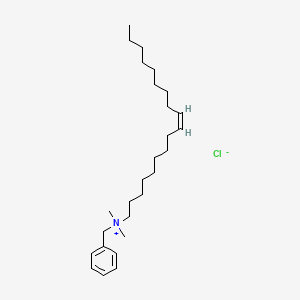

Benzyldimethyloleylammonium chloride

Description

Benzyldimethyloleylammonium chloride is a quaternary ammonium compound (QAC) with a benzyl group, two methyl groups, and an oleyl (C18:1 unsaturated) alkyl chain. QACs are cationic surfactants widely used as disinfectants, preservatives, and phase-transfer catalysts due to their biocidal properties . Their activity and physicochemical properties depend on alkyl chain length, solubility, and molecular geometry.

Properties

CAS No. |

37139-99-4 |

|---|---|

Molecular Formula |

C27H48ClN |

Molecular Weight |

422.1 g/mol |

IUPAC Name |

benzyl-dimethyl-[(Z)-octadec-9-enyl]azanium;chloride |

InChI |

InChI=1S/C27H48N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-28(2,3)26-27-23-20-19-21-24-27;/h11-12,19-21,23-24H,4-10,13-18,22,25-26H2,1-3H3;1H/q+1;/p-1/b12-11-; |

InChI Key |

RWUKNUAHIRIZJG-UHFFFAOYSA-M |

SMILES |

CCCCCCCCC=CCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Quaternization Reaction

- Reactants:

- Dimethyl oleyl amine (tertiary amine with an oleyl chain)

- Benzyl chloride (benzyl halide)

Reaction:

The lone pair on the nitrogen of dimethyl oleyl amine attacks the electrophilic carbon of benzyl chloride, resulting in the formation of the quaternary ammonium salt, this compound.Solvent:

Common solvents include acetone or isopropyl alcohol-water mixtures. Acetone is often used due to its ability to dissolve reactants and facilitate the reaction at moderate temperatures.Conditions:

The reaction is typically conducted under mild heating (around 60–115 °C) with stirring and inert atmosphere (nitrogen) to prevent oxidation. Reaction times vary from several hours (e.g., 7–10 hours) depending on scale and conditions.Work-up:

After reaction completion, the mixture is cooled, and the product is isolated by crystallization, filtration, washing, and drying. Recrystallization from solvents such as acetone may be employed to enhance purity.

Example from Related Compound Synthesis

A closely related quaternary ammonium compound, benzyltriethylammonium chloride, is prepared by reacting triethylamine with benzyl chloride in acetone solvent at 60–66 °C for 8–10 hours, followed by cooling, filtration, and drying to obtain a high-purity product with reduced impurities and waste generation. This method highlights the efficiency of acetone as a solvent and the mild reaction conditions that can be adapted for this compound synthesis.

Industrial Scale Preparation

An industrial-scale synthesis example for benzethonium chloride (a related benzyl dimethyl ammonium compound) involves:

- Mixing the tertiary amine (compound A, structurally similar to dimethyl oleyl amine), benzyl dimethylamine, and water in a reaction kettle.

- Stirring under nitrogen atmosphere and heating to 115 °C for 7 hours.

- Cooling and transferring the mixture for dehydration by refluxing with toluene.

- Crystallization and filtration steps, followed by recrystallization in acetone to achieve high purity (99.3%).

This process can be adapted for this compound by substituting the tertiary amine with dimethyl oleyl amine.

Analytical Data and Purity Control

Purity is typically confirmed by crystallization and recrystallization steps. The final product is a white crystalline solid with high purity (above 99%). Analytical techniques such as spectrophotometry and gloss measurements are used when the compound is applied in plating baths to assess the quality of the coating, indirectly reflecting the purity and performance of the compound.

Summary Table of Preparation Parameters

| Parameter | Typical Range / Condition | Notes |

|---|---|---|

| Tertiary amine | Dimethyl oleyl amine | Starting material |

| Alkyl halide | Benzyl chloride | Quaternizing agent |

| Solvent | Acetone, Isopropyl alcohol + water | Acetone preferred for reaction & recrystallization |

| Reaction temperature | 60–115 °C | Depends on scale and solvent |

| Reaction time | 7–10 hours | Ensures full quaternization |

| Atmosphere | Nitrogen (inert) | Prevents oxidation |

| Stirring speed | 300–400 rpm | Ensures homogeneity |

| Work-up | Cooling to 5 °C, filtration, drying, recrystallization | Achieves high purity |

| Purity | >99% | Confirmed by crystallization |

Research Findings and Notes

- The quaternization reaction is efficient and yields high purity products when conducted under controlled temperature and inert atmosphere with acetone as solvent.

- Use of acetone allows moderate reaction temperatures and energy savings, and acetone can be recycled, reducing environmental impact.

- The product's performance in applications such as nickel plating additives is enhanced by combining this compound with other quaternary ammonium compounds or additives, confirmed by gloss and brightness measurements of plated films.

- The method is scalable and environmentally friendly with reduced waste generation compared to older methods.

Chemical Reactions Analysis

Types of Reactions

Benzyldimethyloleylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: this compound can react with nucleophiles such as hydroxide ions, leading to the formation of oleyl alcohol and benzyl alcohol.

Oxidation Reactions: Under oxidative conditions, the oleyl group can be converted to oleic acid.

Reduction Reactions: The benzyl group can be reduced to toluene under strong reducing conditions.

Major Products

Substitution: Oleyl alcohol, benzyl alcohol

Oxidation: Oleic acid

Reduction: Toluene

Scientific Research Applications

Benzyldimethyloleylammonium chloride has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in cell culture studies for its antimicrobial properties.

Medicine: Investigated for its potential use in antimicrobial formulations and drug delivery systems.

Industry: Utilized in personal care products, disinfectants, and as an antistatic agent in textile manufacturing

Mechanism of Action

Benzyldimethyloleylammonium chloride exerts its effects primarily through its cationic nature. It interacts with negatively charged surfaces, such as bacterial cell membranes, leading to disruption and cell lysis. This antimicrobial action is due to the compound’s ability to integrate into lipid bilayers, causing increased permeability and leakage of cellular contents .

Comparison with Similar Compounds

Alkyl Chain Length and Molecular Properties

QACs with longer alkyl chains generally exhibit higher molecular weights, reduced water solubility, and enhanced biocidal efficacy. Key analogs include:

Key Trends :

- Biocidal Activity : Longer chains (C12–C18) show stronger antimicrobial activity due to increased lipophilicity, enabling better membrane disruption .

- Solubility : Shorter chains (C8–C12) are more water-soluble, while longer chains (C14–C18) require organic solvents or formulations with co-surfactants .

Toxicity and Environmental Impact

- Acute Toxicity : C16 and C18 QACs are classified as toxic to aquatic life, with LC50 values for fish ranging from 0.1–10 mg/L . Shorter chains (C8–C12) exhibit lower acute toxicity but may still cause skin/eye irritation .

- Hormetic Effects : Benzalkonium chloride (a C12–C18 mixture) demonstrates hormesis, where low concentrations stimulate bacterial growth, complicating disinfection protocols .

- Regulatory Status : C16 and C18 QACs are under scrutiny for environmental persistence. The EPA’s assessment of Benzyltrimethylammonium chloride (a related QAC) highlights concerns about endocrine disruption and recommends exposure limits .

Research Findings and Data Gaps

Microbial Corrosion Inhibition

Benzyldimethyldodecylammonium chloride (C12) reduces microbial corrosion by 60–80% in steel pipelines, attributed to biofilm disruption and metabolic inhibition .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and handling protocols for Benzyldimethyloleylammonium chloride to ensure laboratory safety and compound stability?

- Methodological Answer : Store the compound in a cool, dry, well-ventilated area away from heat sources and ignition risks. Use airtight containers to prevent moisture absorption and degradation. Personal protective equipment (PPE) should include nitrile or fluorinated rubber gloves, sealed goggles, and respiratory protection if aerosolization is possible. Always consult safety data sheets (SDS) for specific handling guidelines .

Q. How can researchers mitigate potential toxicity risks associated with this compound during in vitro experiments?

- Methodological Answer : Implement engineering controls such as fume hoods for aerosol-prone procedures. Use cytotoxicity assays (e.g., MTT or LDH release) to establish safe concentration thresholds. Pre-experimentally validate PPE efficacy by testing glove material permeability (e.g., EN374 standards) and ensure waste disposal complies with hazardous chemical protocols .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported solubility data for this compound in aqueous versus organic solvents?

- Methodological Answer : Conduct systematic solubility studies using dynamic light scattering (DLS) or NMR spectroscopy to monitor aggregation states. Vary pH (4–10) and ionic strength (0–1M NaCl) to assess colloidal stability. Compare results with computational solubility predictions (e.g., COSMO-RS) to identify discrepancies caused by impurities or polymorphic forms .

Q. How does the oleyl chain length influence the compound’s antimicrobial efficacy compared to other quaternary ammonium analogs (e.g., dodecyl or hexadecyl derivatives)?

- Methodological Answer : Perform minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative bacteria. Correlate chain length with membrane disruption efficiency using fluorescence microscopy (e.g., propidium iodide uptake). Molecular dynamics simulations can further elucidate alkyl chain interactions with lipid bilayers .

Q. What advanced analytical techniques are suitable for quantifying this compound in complex biological or environmental matrices?

- Methodological Answer : Employ LC-MS/MS with a C18 column and electrospray ionization (positive mode) for high sensitivity. Validate methods using spike-recovery experiments in relevant matrices (e.g., wastewater or serum). For non-polar environments, FT-IR spectroscopy can track characteristic C-N stretching vibrations (~1,650 cm⁻¹) .

Q. How can synthesis protocols for this compound be optimized to minimize byproducts like dialkylammonium salts?

- Methodological Answer : Optimize reaction stoichiometry (e.g., benzyl chloride to oleylamine molar ratio) and temperature (40–60°C) to favor quaternization. Monitor reaction progress via TLC or HPLC, and purify via recrystallization in ethanol/acetone mixtures. Characterization by ¹H NMR and elemental analysis ensures purity .

Data Reproducibility and Experimental Design

Q. What steps ensure reproducibility in studies involving this compound’s surfactant properties?

- Methodological Answer : Standardize critical parameters: critical micelle concentration (CMC) via conductivity or surface tension measurements, temperature control (±0.5°C), and solvent purity (HPLC-grade). Report batch-specific data (e.g., CAS 122-18-9) and cross-validate with independent techniques like small-angle X-ray scattering (SAXS) .

Q. How should researchers address discrepancies in cytotoxicity data across different cell lines?

- Methodological Answer : Perform comparative dose-response assays using primary and immortalized cell lines. Normalize data to cell viability controls and account for membrane lipid composition differences (e.g., cholesterol content). Meta-analyses of published datasets can identify confounding variables like exposure time or serum interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.